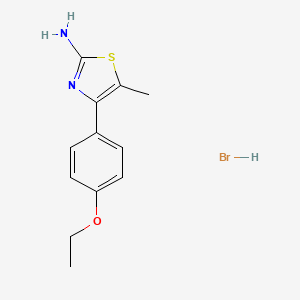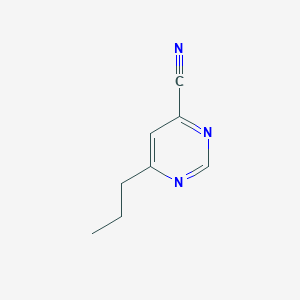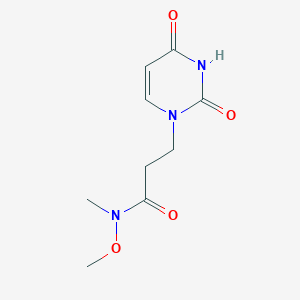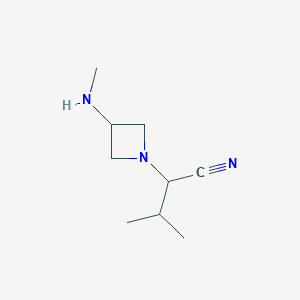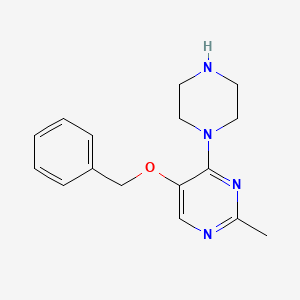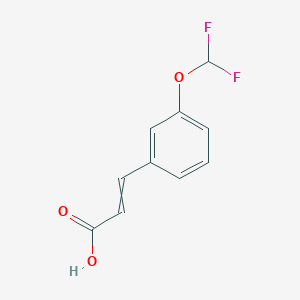![molecular formula C33H30O7 B14872708 (1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14872708.png)
(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dracoflavan B1 can be synthesized through the oxidation of 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety . This process involves chemical degradation and extensive nuclear magnetic resonance (NMR) analysis to establish the structure and stereochemistry of the compound .
Industrial Production Methods
The industrial production of Dracoflavan B1 typically involves the extraction of resin from the Daemonorops draco tree. The resin is then subjected to various purification processes to isolate the desired flavonoid compounds .
Chemical Reactions Analysis
Types of Reactions
Dracoflavan B1 undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of 6-methylflavan to a quinonemethide.
Coupling Reactions: The quinonemethide intermediate then couples with another flavan moiety to form Dracoflavan B1.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Catalysts: May be used to facilitate the coupling reactions.
Major Products Formed
The major product formed from these reactions is Dracoflavan B1 itself, along with other related flavonoid compounds such as Dracoflavan B2, C1, C2, D1, and D2 .
Scientific Research Applications
Dracoflavan B1 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in treating conditions related to oxidative stress and inflammation.
Industry: Used in the production of natural health products and supplements.
Mechanism of Action
Dracoflavan B1 exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
- Dracoflavan B2
- Dracoflavan C1
- Dracoflavan C2
- Dracoflavan D1
- Dracoflavan D2
Uniqueness
Dracoflavan B1 is unique due to its specific structure and the particular pathways it affects. While other similar compounds also exhibit antioxidant properties, Dracoflavan B1 has been shown to have distinct effects on certain molecular targets and pathways .
Properties
Molecular Formula |
C33H30O7 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol |
InChI |
InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29-,32?,33+/m0/s1 |
InChI Key |
VVMNOJJSVJYOFS-WMQRUMPFSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@]3(C([C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



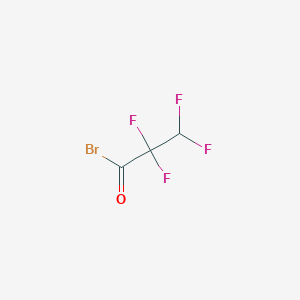
![(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14872638.png)
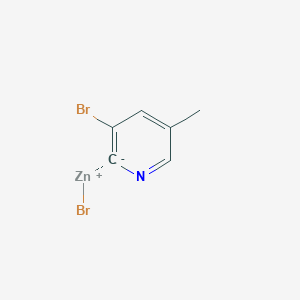
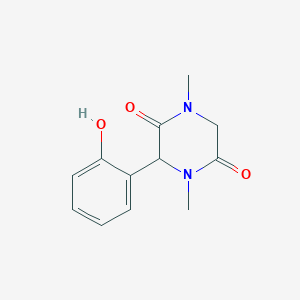
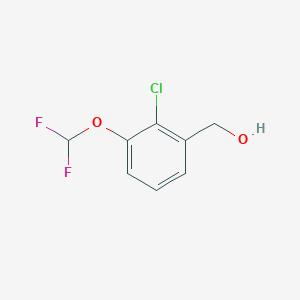
![2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B14872671.png)
